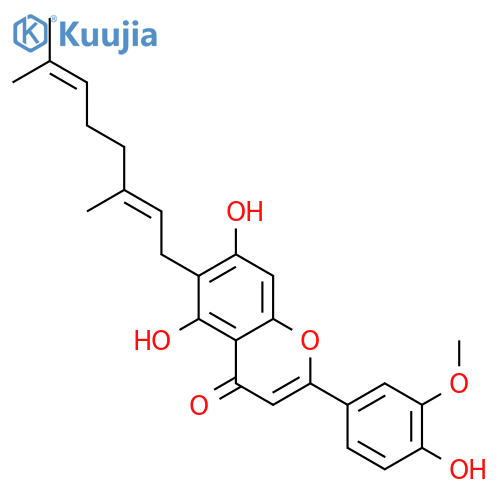Cas no 76735-57-4 (Cannflavin A)

Cannflavin A structure
商品名:Cannflavin A
Cannflavin A 化学的及び物理的性質
名前と識別子
-
- Cannflavin A
- canniflavone-2
- 76735-57-4
- Canniflavone 2
- 6-((2E)-3,7-Dimethyl-2,6-octadien-1-yl)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one
- SCHEMBL12954625
- CHEBI:185375
- CS-0793392
- 4H-1-Benzopyran-4-one, 6-((2E)-3,7-dimethyl-2,6-octadien-1-yl)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-
- DTXSID901336952
- HY-W748591
- UNII-GP8SR738HV
- 6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one
- LMPK12110794
- CHEMBL4098732
- GP8SR738HV
- Cannaflavin A
- BDBM50251241
- CannflavinA
- DA-71899
- 4H-1-Benzopyran-4-one, 6-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-
- FC171893
-
- インチ: InChI=1S/C26H28O6/c1-15(2)6-5-7-16(3)8-10-18-20(28)13-24-25(26(18)30)21(29)14-22(32-24)17-9-11-19(27)23(12-17)31-4/h6,8-9,11-14,27-28,30H,5,7,10H2,1-4H3/b16-8+
- InChIKey: MWGFICMOCSIQMV-LZYBPNLTSA-N
- ほほえんだ: CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O)C)C
計算された属性
- せいみつぶんしりょう: 436.18858861g/mol
- どういたいしつりょう: 436.18858861g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 32
- 回転可能化学結合数: 7
- 複雑さ: 749
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 96.2Ų
- 疎水性パラメータ計算基準値(XlogP): 6.4
Cannflavin A 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C175398-1mg |
Cannflavin A |
76735-57-4 | 1mg |
$ 210.00 | 2023-09-08 | ||
| PhytoLab | 85954-1000mg |
Cannflavin A |
76735-57-4 | ≥ 90.0 % | 1000mg |
€21300 | 2023-10-25 | |
| TRC | C175398-10mg |
Cannflavin A |
76735-57-4 | 10mg |
$ 1782.00 | 2023-09-08 | ||
| PhytoLab | 85954-500mg |
Cannflavin A |
76735-57-4 | ≥ 90.0 % | 500mg |
€11360 | 2023-10-25 | |
| 1PlusChem | 1P01E5PY-1mg |
CannflavinA |
76735-57-4 | 98% | 1mg |
$193.00 | 2024-04-21 | |
| PhytoLab | 85954-50mg |
Cannflavin A |
76735-57-4 | ≥ 90.0 % | 50mg |
€1278 | 2023-10-25 | |
| A2B Chem LLC | AX39414-1mg |
Cannflavin A |
76735-57-4 | ≥98% | 1mg |
$132.00 | 2024-04-19 | |
| TRC | C175398-2.5mg |
Cannflavin A |
76735-57-4 | 2.5mg |
$ 489.00 | 2023-09-08 | ||
| TRC | C175398-5mg |
Cannflavin A |
76735-57-4 | 5mg |
$ 928.00 | 2023-04-18 | ||
| PhytoLab | 85954-250mg |
Cannflavin A |
76735-57-4 | ≥ 90.0 % | 250mg |
€6035 | 2023-10-25 |
Cannflavin A 関連文献
-
Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
76735-57-4 (Cannflavin A) 関連製品
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:76735-57-4)Cannflavin A

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ